1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profiling and Radioligand Potential
Compounds like WAY-100635, with a similar complex structure involving a phenylpiperazine moiety, have been extensively studied for their high affinity and selectivity towards 5-HT1A receptors. These studies elucidate their potential as radioligands for positron emission tomography (PET), aiding in the clinical and pharmacological investigation of central 5-HT1A receptors. The specific binding of such compounds in the brain, demonstrated through in vivo experiments, underscores their utility in neurological research, particularly in mapping serotonin receptor distribution and density (Hume et al., 1994; Forster et al., 1995).
Anti-inflammatory and Analgesic Properties
Investigations into structurally related compounds have also revealed promising anti-inflammatory and analgesic properties. For example, derivatives of 1-phthaloylimido-[4-(2-methoxyphenyl) piperazin-1-yl]alkyl have shown significant activity in carrageenan-induced rat paw assays and mouse writhing assays, indicating their potential in developing new anti-inflammatory and analgesic therapies (Okunrobo et al., 2006).
Cytoprotective and Neuroleptic Activity
Further, certain pyrimidine derivatives, related in structure to the compound , have demonstrated cytoprotective antiulcer activity, suggesting a protective effect against gastrointestinal ulcers, alongside their potential neuroleptic properties, offering insights into their utility in treating psychosis and related neurological conditions (Ikeda et al., 1996; Iwanami et al., 1981).
Anxiogenic and GABA Receptor Selectivity
The anxiogenic properties and selective GABA receptor antagonism of compounds like Alpha3IA highlight the intricate balance between receptor subtype selectivity and pharmacological outcomes, informing the design of anxiolytic drugs with fewer side effects (Atack et al., 2005).
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive molecules . Compounds with this structure often interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, some triazole compounds are known to inhibit certain enzymes, while others might interact with cell receptors . The exact mode of action for this compound would need to be determined experimentally.
Biochemical pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Triazole compounds are involved in a wide range of biological activities, so the affected pathways could be quite diverse .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some triazole compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-propyl-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-9-20-18(24)16-17(13-7-10-19-11-8-13)23(22-21-16)14-5-4-6-15(12-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJWNGVUBTXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.